"4-[(Cyclopropylcarbonyl)amino]benzoic acid" physical properties
"4-[(Cyclopropylcarbonyl)amino]benzoic acid" physical properties
An In-depth Technical Guide to the Physicochemical Characterization of 4-[(Cyclopropylcarbonyl)amino]benzoic acid
Introduction
4-[(Cyclopropylcarbonyl)amino]benzoic acid is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates three key pharmacophoric features: a 4-aminobenzoic acid (PABA) scaffold, a robust amide linkage, and a cyclopropyl moiety. The PABA core is a well-established building block in pharmaceuticals, known for its role in folate synthesis and its presence in various therapeutic agents[1][2]. The cyclopropyl group is often introduced into drug candidates to improve metabolic stability and binding affinity. Understanding the fundamental physical and chemical properties of this compound is a non-negotiable prerequisite for its advancement in any research and development pipeline.
This technical guide provides a comprehensive framework for the characterization of 4-[(Cyclopropylcarbonyl)amino]benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not only the foundational data but also the detailed experimental methodologies required to validate these properties. The protocols described herein are grounded in established, high-precision techniques, ensuring data integrity and reproducibility.
Core Physicochemical Properties
The initial assessment of any new chemical entity involves determining its fundamental physical constants. These values provide the first objective data points for identity, purity, and stability.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
| Appearance | White to off-white crystalline solid (Expected) | N/A |
| Melting Point (T_onset_) | To be determined experimentally | N/A |
| Aqueous Solubility | To be determined experimentally | N/A |
| pKa | To be determined experimentally | N/A |
Section 1: Melting Point Analysis via Differential Scanning Calorimetry (DSC)
Expertise & Experience: The melting point is a critical indicator of a compound's purity. While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) is the authoritative technique in a professional setting. DSC offers superior precision by measuring the heat flow required to raise a sample's temperature. This allows for the determination of the extrapolated onset temperature (T_onset), the peak melting temperature, and the enthalpy of fusion (ΔH_fus), which provides insight into the crystal lattice energy[3].
Experimental Protocol: DSC for Melting Point Determination
This protocol outlines the standardized procedure for determining the melting point and purity of 4-[(Cyclopropylcarbonyl)amino]benzoic acid.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C)[3]. This is a self-validating step crucial for data accuracy.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, crystalline sample into an aluminum DSC pan[3]. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Reference Pan: Prepare an identical, empty, crimped aluminum pan to serve as the reference. The "differential" nature of the measurement relies on comparing the heat flow into the sample versus this inert reference[4].
-
Thermal Program: Place both pans into the DSC cell. Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation[3].
-
Heating Ramp: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Initiate a controlled heating ramp, typically at a rate of 2-10 °C/min, to a temperature well above the melting point (e.g., 200 °C)[3]. A slower ramp rate enhances resolution.
-
Data Analysis: Record the heat flow as a function of temperature. The resulting endotherm is analyzed to determine the extrapolated onset temperature of melting (T_onset) and the integrated peak area, which corresponds to the heat of fusion (ΔH_fus)[5].
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Section 2: Thermodynamic Solubility Profile
Expertise & Experience: Aqueous solubility is arguably one of the most critical physical properties in drug development, as it directly influences bioavailability and formulation strategies[6]. The "shake-flask" method is universally recognized as the gold standard for determining thermodynamic equilibrium solubility[6][7]. The causality behind this choice is its principle: by agitating an excess of the solid compound in a solvent for an extended period, the system reaches a true thermodynamic equilibrium, ensuring the measured concentration represents the absolute saturation point[6][8].
Experimental Protocol: Shake-Flask Method for Solubility
This protocol details the determination of aqueous solubility at a controlled temperature (e.g., 25 °C).
-
Preparation: Add an excess amount of solid 4-[(Cyclopropylcarbonyl)amino]benzoic acid to a series of vials (perform in triplicate for statistical validity). The excess is critical to ensure that saturation is achieved and maintained[6].
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium[7][9]. A pilot study can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. To obtain a clear, saturated solution, carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the analyte[8]. Centrifugation prior to filtration is also recommended[8].
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of the compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, against a standard calibration curve[8][9].
-
Data Reporting: Report the solubility as an average of the replicate measurements, typically in units of mg/mL or µg/mL, at the specified temperature and pH[8].
Visualization: Solubility Determination Workflow
Caption: Workflow for Potentiometric pKa Determination.
Section 4: Spectroscopic Characterization
Spectroscopy provides a fingerprint of the molecule, confirming its identity, structure, and electronic properties.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to analyze compounds containing chromophores (light-absorbing functional groups). [10][11]The technique is based on the principle that molecules absorb light at specific wavelengths, causing electronic transitions. [10]For 4-[(Cyclopropylcarbonyl)amino]benzoic acid, the substituted benzene ring acts as the primary chromophore. The resulting spectrum can confirm the presence of this aromatic system and can be used for quantitative analysis via the Beer-Lambert Law. [10] General Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Use the same solvent as a blank to zero the spectrophotometer. [12]3. Scan the sample solution across a wavelength range (e.g., 200-400 nm). [10]4. Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. [13][14]It provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). [14][15] Predicted ¹H NMR Spectrum for 4-[(Cyclopropylcarbonyl)amino]benzoic acid: (In a solvent like DMSO-d₆)
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm).
-
Amide Proton (-NH-): A singlet, typically between 8-10 ppm.
-
Aromatic Protons (-C₆H₄-): Two doublets, integrating to 2 protons each, characteristic of a 1,4-disubstituted benzene ring. Expected in the range of 7.5-8.0 ppm.
-
Cyclopropyl Methine Proton (-CH-): One multiplet, integrating to 1 proton.
-
Cyclopropyl Methylene Protons (-CH₂-): Two sets of multiplets, integrating to 2 protons each, typically upfield (<1.5 ppm).
General Protocol:
-
Dissolve 5-10 mg of the sample in ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [16]2. Acquire the spectrum on a calibrated NMR spectrometer.
-
Process the data to obtain the final spectrum, including integration of peaks and accurate chemical shift referencing. [16]
Conclusion
The physicochemical properties of 4-[(Cyclopropylcarbonyl)amino]benzoic acid—including its melting point, solubility, pKa, and spectroscopic profile—are foundational to its development as a potential therapeutic agent. This guide provides not only a target profile for the compound but also the robust, validated experimental methodologies required for its characterization. By adhering to these authoritative protocols, researchers can generate high-quality, reproducible data, ensuring a solid foundation for subsequent stages of research, from formulation to preclinical evaluation.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available from: [Link]
-
Dissolution Technologies. (Date not available). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Available from: [Link]
-
Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. University of Gondar. Available from: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]
-
van der Kuy, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
Avdeef, A. (Date not available). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available from: [Link]
-
Scribd. 1H-NMR Organic Structure Guide. Available from: [Link]
-
ResearchGate. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available from: [Link]
-
European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
The University of Warwick. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
-
University of Pennsylvania. Investigation of Polymers with Differential Scanning Calorimetry. Available from: [Link]
-
CureFFI.org. (2016). Differential scanning calorimetry. Available from: [Link]
-
PubChem. 4-((Aminocarbonyl)amino)benzoic acid. National Institutes of Health. Available from: [Link]
-
ScienceDirect. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Available from: [Link]
-
YouTube. (2025). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. Available from: [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]
-
Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology. Available from: [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available from: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
-
TA Instruments. Differential Scanning Calorimetry (DSC). Available from: [Link]
-
Yeast Metabolome Database. 4-Aminobenzoic acid (YMDB00493). Available from: [Link]
-
SciELO. (Date not available). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available from: [Link]
-
Solubility of Things. 4-Aminobenzoic acid. Available from: [Link]
-
Wikipedia. 4-Aminobenzoic acid. Available from: [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester. Available from: [Link]
-
MDPI. (Date not available). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
-
National Institute of Standards and Technology. 4-Aminobenzoic acid - the NIST WebBook. Available from: [Link]
-
PubMed. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Available from: [Link]
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available from: [Link]
-
ScienceDirect. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available from: [Link]
- Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scielo.br [scielo.br]
- 4. Differential scanning calorimetry [cureffi.org]
- 5. tainstruments.com [tainstruments.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.net [enamine.net]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. compoundchem.com [compoundchem.com]
- 16. How To [chem.rochester.edu]

